Structural Identity and Physicochemical Differentiation from the 2-Mercapto Parent Compound
The target compound is a thioether derivative (C–S–C) of the 2-mercapto parent (CAS 59898-59-8). The 4-fluorobenzyl group increases molecular weight by +108.11 Da (from 226.32 to 334.43 Da), shifts the lipophilicity profile (calculated logP increase of approximately 1.5–2.0 units based on fragment contributions for –CH₂–C₆H₄F), and eliminates the acidic thiol proton (pKₐ ~8–10 for the parent thiol). The parent 2-mercapto compound is a known synthetic intermediate [1], whereas the benzylated analog is a downstream derivatization product with altered hydrogen-bonding capacity and metabolic susceptibility.
| Evidence Dimension | Molecular weight and calculated logP shift upon 4-fluorobenzyl substitution |
|---|---|
| Target Compound Data | MW = 334.43 Da; calculated logP increase ~1.5–2.0 |
| Comparator Or Baseline | 2-Mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 59898-59-8), MW = 226.32 Da |
| Quantified Difference | ΔMW = +108.11 Da; estimated ΔlogP = +1.5 to +2.0 |
| Conditions | Calculated from molecular structure; logP estimated by fragment addition method |
Why This Matters
These physicochemical differences directly impact solubility, permeability, and nonspecific protein binding, making the target compound non-interchangeable with the 2-mercapto precursor in any biological assay requiring consistent formulation.
- [1] 2-Mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one product information, CAS 59898-59-8, Calpac Laboratories. View Source
